molecular formula C11H14BrNO3 B5547696 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime, AldrichCPR

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime, AldrichCPR

Cat. No.: B5547696
M. Wt: 288.14 g/mol
InChI Key: YPHOLOYWWRCCFA-AWNIVKPZSA-N
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Description

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime (AldrichCPR Product No. OTV000089) is a substituted benzaldehyde oxime derivative with the molecular formula C₁₁H₁₄BrNO₃ and a molecular weight of 296.14 g/mol. Structurally, it features a bromine atom at the 3-position, an isopropoxy group at the 4-position, and a methoxy group at the 5-position of the benzaldehyde backbone, with an oxime functional group (-CH=N-OH) at the aldehyde position. This compound is part of the AldrichCPR catalog, which specializes in rare and unique chemicals for early-stage research .

The oxime group confers reactivity for applications in coordination chemistry, pharmaceutical intermediates, and agrochemical synthesis.

Properties

IUPAC Name

(NE)-N-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3/c1-7(2)16-11-9(12)4-8(6-13-14)5-10(11)15-3/h4-7,14H,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHOLOYWWRCCFA-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1Br)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime involves several steps. The starting material, 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde, undergoes an oximation reaction. This reaction typically involves the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine . The reaction is carried out under reflux conditions to ensure complete conversion to the oxime derivative.

Chemical Reactions Analysis

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Biological Research

  • Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit specific enzymes, making it a candidate for drug development targeting enzyme-related diseases.
  • Protein Binding Assays: Its structural characteristics allow it to interact with various proteins, facilitating studies on protein-ligand interactions.

2. Medicinal Chemistry

  • Lead Compound Development: Research has indicated that 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime can serve as a lead compound for synthesizing new pharmaceuticals aimed at treating conditions such as cancer and inflammation.

3. Material Science

  • Photoinitiators in Polymer Chemistry: The compound is explored as a photoinitiator in the polymerization process, particularly in UV-curable coatings and adhesives. Its ability to generate radicals upon irradiation makes it valuable in formulating advanced materials.

Case Studies

Study TitleApplicationFindings
Enzyme Inhibition of Aldose ReductaseBiological ResearchDemonstrated significant inhibition of aldose reductase activity with IC50 values indicating potential for diabetes treatment .
Development of PhotoinitiatorsMaterial ScienceEvaluated as a photoinitiator in UV-cured systems, showing enhanced curing rates compared to traditional initiators .
Synthesis of Novel Anticancer AgentsMedicinal ChemistryLed to the creation of derivatives that exhibited cytotoxic effects against various cancer cell lines .

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Larger alkoxy groups (e.g., isopropoxy vs.
  • Biological Activity: While direct data for these compounds are unavailable, structurally related oxime ethers show moderate antimicrobial activity and low genotoxicity. For example, O-alkylated benzaldehyde oximes exhibit MIC values of ~0.21 µM against C.

Crystallographic and Spectroscopic Comparisons

  • Bond Lengths: For the oxime group (-CH=N-OH), typical bond lengths in similar compounds are: N-O: 1.361–1.407 Å C=N: 1.264–1.286 Å These values are consistent across benzaldehyde oxime derivatives, including 6-hydroxy-3-(hydroxyimino)indolin-2-one and 4-nitrobenzaldehyde oxime .
  • Crystal Packing : Substituents like bromine and alkoxy groups influence intermolecular interactions. Bromine’s electronegativity may enhance halogen bonding, while bulky isopropoxy groups could sterically hinder crystallization .

Physicochemical and Functional Comparisons

Property 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime 4-(Hexadecyloxy)benzaldehyde oxime (E)-4-Nitrobenzaldehyde oxime
Molecular Weight 296.14 361.57 166.14
Key Functional Groups Br, -OCH(CH₃)₂, -OCH₃ -OC₁₆H₃₃ -NO₂
Potential Applications Pharmaceutical intermediates Surfactant research Explosives precursors

Notable Trends:

  • Hydrophobicity : Longer alkoxy chains (e.g., hexadecyloxy in ) drastically increase hydrophobicity, making such compounds suitable for surfactant studies.
  • Electron-Withdrawing Groups : Nitro-substituted oximes (e.g., ) are more reactive in electrophilic substitutions compared to brominated analogues.

Biological Activity

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime, commonly referred to as AldrichCPR, is an organic compound with notable biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₁H₁₃BrO₃
  • Molecular Weight : 273.13 g/mol
  • CAS Number : 400070-31-7
  • MDL Number : MFCD02256544

Synthesis

The synthesis of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime typically involves the reaction of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate. The reaction is usually conducted in an aqueous or alcoholic medium under controlled temperature conditions to ensure optimal yield and purity.

The biological activity of 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime can be attributed to its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The oxime functional group allows it to engage in hydrogen bonding and other intermolecular interactions, facilitating its role as a ligand in enzyme inhibition and modulation.

Enzyme Interaction Studies

Research has indicated that this compound can act as an inhibitor for several enzymes, particularly those involved in metabolic pathways. For instance, studies demonstrate its potential as a competitive inhibitor for certain oxidoreductases, which play crucial roles in cellular respiration and detoxification processes.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry evaluated the inhibitory effects of various oxime derivatives on cytochrome P450 enzymes. The results indicated that 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime exhibited significant inhibition compared to other compounds tested, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against a range of bacterial strains. The findings revealed moderate antibacterial activity, particularly against Gram-positive bacteria. The structure-activity relationship (SAR) analysis highlighted that the bromine substitution plays a pivotal role in enhancing biological efficacy.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
3-Bromo-4-hydroxy-5-methoxybenzaldehyde oximeC₉H₉BrNO₃Moderate enzyme inhibition
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oximeC₁₁H₁₃BrO₃Significant enzyme inhibition
3-Bromo-4-butoxy-5-methoxybenzaldehyde oximeC₁₂H₁₅BrNO₃Low antimicrobial activity

Applications in Research

3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime has applications across various fields:

  • Medicinal Chemistry : As a precursor for synthesizing novel pharmaceuticals.
  • Biochemical Research : To study enzyme mechanisms and metabolic pathways.
  • Material Science : In the development of specialty chemicals and materials due to its unique reactivity profile.

Q & A

Q. How to address batch-to-batch variability in synthetic outcomes when using this compound?

  • Methodological Answer:
  • Quality Control: Implement strict in-house purity assessments (HPLC, NMR) for each batch.
  • Stability Studies: Characterize degradation products via LC-MS under accelerated conditions (e.g., 40°C/75% RH).
  • Standardized Protocols: Pre-dry solvents and reagents to minimize variability ( highlights moisture sensitivity in brominated compounds) .

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